4-Ethynylbenzenesulfonamide

Description

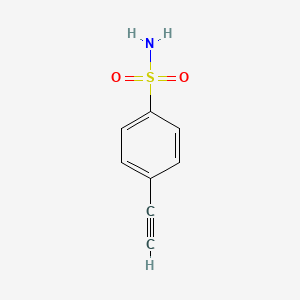

Structure

3D Structure

Properties

IUPAC Name |

4-ethynylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h1,3-6H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPUCENNUFNCQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659176 | |

| Record name | 4-Ethynylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788-08-5 | |

| Record name | 4-Ethynylbenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001788085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethynylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynylbenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYNYLBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EQY8KZ2US | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4-Ethynylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-ethynylbenzenesulfonamide, a valuable building block in medicinal chemistry. The primary synthetic route detailed is the Sonogashira coupling of a halogenated benzenesulfonamide with a protected acetylene, followed by a deprotection step. This guide includes detailed experimental protocols, quantitative data, and visualizations to aid in the successful and efficient production of this compound.

Synthesis of 4-Ethynylbenzenesulfonamide

The most common and effective method for the synthesis of 4-ethynylbenzenesulfonamide involves a two-step process:

-

Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction between an aryl halide, typically 4-iodobenzenesulfonamide or 4-bromobenzenesulfonamide, and a protected alkyne such as ethynyltrimethylsilane (trimethylsilylacetylene). This reaction forms the carbon-carbon bond between the benzene ring and the ethynyl group.

-

Deprotection: Removal of the protecting group (e.g., trimethylsilyl) from the alkyne to yield the final product, 4-ethynylbenzenesulfonamide.

An alternative, one-pot synthesis has also been reported, offering a more streamlined approach.[1]

Experimental Protocols

Method 1: Two-Step Synthesis via Sonogashira Coupling and Deprotection

Step 1: Sonogashira Coupling of 4-Iodobenzenesulfonamide with Ethynyltrimethylsilane

-

Reaction Scheme:

-

4-Iodobenzenesulfonamide + Ethynyltrimethylsilane → 4-((Trimethylsilyl)ethynyl)benzenesulfonamide

-

-

Reagents and Catalysts:

-

4-Iodobenzenesulfonamide

-

Ethynyltrimethylsilane

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI) as a co-catalyst

-

A suitable base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

-

-

General Procedure:

-

To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodobenzenesulfonamide, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent and the base.

-

Add ethynyltrimethylsilane dropwise to the stirred mixture.

-

The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure. The residue is then typically dissolved in an organic solvent and washed with aqueous solutions to remove the base and salts. The organic layer is dried and concentrated to yield the crude protected product.

-

Step 2: Deprotection of 4-((Trimethylsilyl)ethynyl)benzenesulfonamide

A reliable method for the deprotection of the trimethylsilyl group involves the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF).[5]

-

Reaction Scheme:

-

4-((Trimethylsilyl)ethynyl)benzenesulfonamide → 4-Ethynylbenzenesulfonamide

-

-

Detailed Protocol:

-

Dissolve the crude 4-((trimethylsilyl)ethynyl)benzenesulfonamide in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (approximately 3 equivalents).

-

Stir the resulting mixture at room temperature. The reaction progress can be monitored by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

-

Once the reaction is complete, quench the reaction by adding 10% aqueous HCl and ethyl acetate (EtOAc).

-

Separate the organic layer and wash it twice with water and then with aqueous ammonium chloride (NH₄Cl).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate it under reduced pressure to obtain the crude 4-ethynylbenzenesulfonamide.[5] Another similar procedure reports a yield of 84% after purification.[5]

-

Method 2: One-Pot Synthesis of N-substituted 4-Ethynylbenzenesulfonamides

A one-pot synthesis has been developed for N-alkylated derivatives of 4-ethynylbenzenesulfonamide, which involves the simultaneous debrominative decarboxylation and sulfamation of a starting material, followed by elimination to form the alkyne.[1]

-

General Procedure:

-

An alkylamine is added to a solution of anti-2,3-dibromo-3-(4-chlorosulfonylphenyl)propanoic acid in dimethylformamide (DMF).

-

The mixture is subjected to microwave irradiation for a short period (e.g., 25 seconds).

-

After cooling, sodium ethoxide (NaOEt) is added, and the mixture is stirred at 60 °C for 2 hours.

-

The work-up involves the addition of aqueous HCl and extraction with ethyl acetate. The combined organic layers are washed, dried, and concentrated.

-

The crude product is then purified by column chromatography.[1]

-

Purification of 4-Ethynylbenzenesulfonamide

The final product can be purified using standard laboratory techniques, primarily column chromatography and recrystallization.

Column Chromatography

-

Stationary Phase: Silica gel is the most common stationary phase for the purification of sulfonamides.[3][6]

-

Eluent: A mixture of non-polar and polar solvents is typically used. For the purification of N-alkyl-4-ethynylbenzenesulfonamides, a mixture of ethyl acetate and petroleum ether was used.[1] For the parent compound, a mobile phase of 1:1 hexanes:ethyl acetate has been used for TLC analysis, suggesting a similar system could be effective for column chromatography.[5] The polarity of the eluent can be adjusted to achieve optimal separation.

Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The choice of solvent is crucial for successful recrystallization.

-

Solvent Selection: An ideal solvent for single-solvent recrystallization should dissolve the compound well at high temperatures but poorly at room temperature.[7] Common solvent systems for the recrystallization of organic compounds include ethanol/water, methanol/water, acetone/water, and heptanes/ethyl acetate.[1] For sulfonamide derivatives, polar solvents are often employed, and crystallization can sometimes be induced by the addition of water to a solution in a polar solvent.

-

General Procedure:

-

Dissolve the crude 4-ethynylbenzenesulfonamide in a minimum amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[7][8]

-

Data Presentation

Table 1: Synthesis and Characterization Data for 4-Ethynylbenzenesulfonamide and its Derivatives

| Compound | Starting Material | Method | Yield (%) | Melting Point (°C) | Spectroscopic Data | Reference |

| 4-Ethynylbenzenesulfonamide | 4-((Trimethylsilyl)ethynyl)benzenesulfonamide | Deprotection (TBAF) | 62 - 84 | Not specified | ESI-HRMS: m/z 199.0506 (M+NH₄)⁺ | [5] |

| N-Cyclohexyl-4-ethynylbenzenesulfonamide | anti-2,3-dibromo-3-(4-chlorosulfonylphenyl)propanoic acid and cyclohexylamine | One-pot synthesis | Not specified | 124.0–125.0 | ¹H NMR (CDCl₃): δ = 1.09–1.76 (m, 10H), 3.12–3.19 (m, 1H), 3.25 (s, 1H), 4.47 (d, J = 7.4 Hz, 1H), 7.61 (d, J = 8.6 Hz, 2H). IR (KBr): ν = 3438, 3242, 1632, 1583, 1446, 1392, 1154 cm⁻¹ | [1] |

Note: Detailed ¹H NMR and ¹³C NMR data for the parent 4-ethynylbenzenesulfonamide were not explicitly found in the provided search results. Researchers should perform their own spectral analysis for full characterization.

Mandatory Visualization

Experimental Workflow for the Synthesis of 4-Ethynylbenzenesulfonamide

Caption: Synthetic workflow for 4-Ethynylbenzenesulfonamide.

Signaling Pathway Context: Sonogashira Coupling Mechanism

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

One-Pot Synthesis of 4-Ethynylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the one-pot synthesis of 4-ethynylbenzenesulfonamide, a valuable building block in medicinal chemistry and materials science. The document details a novel, efficient one-pot procedure and offers a comparative analysis with the traditional Sonogashira coupling method. This guide includes detailed experimental protocols, quantitative data, and workflow diagrams to support research and development efforts.

Introduction

4-Ethynylbenzenesulfonamide is a key intermediate in the synthesis of a variety of biologically active compounds, including carbonic anhydrase inhibitors, and serves as a versatile synthon in click chemistry. Traditional synthetic routes often involve multi-step procedures, such as the Sonogashira coupling of a pre-functionalized halosulfonamide, which can be time-consuming and require expensive catalysts. This guide focuses on a more streamlined one-pot synthesis, offering potential advantages in terms of efficiency, cost, and waste reduction.

One-Pot Synthesis via Debrominative Decarboxylation and Sulfamation

A highly efficient one-pot synthesis has been developed, commencing from anti-2,3-dibromo-3-(4-chlorosulfonylphenyl)propanoic acid. This method involves a microwave-assisted simultaneous debrominative decarboxylation and sulfamation, followed by an in-situ elimination to yield the target alkyne.[1]

Reaction Pathway Overview

The overall synthetic strategy is a multi-reaction sequence conducted in a single vessel. It begins with the reaction of the starting material with an amine to form the sulfonamide. Subsequent microwave irradiation promotes a tandem debrominative decarboxylation to form an intermediate (Z)-4-(2-bromovinyl)benzenesulfonamide. Without isolation, this intermediate is treated with a base to induce elimination of HBr, affording the final product, 4-ethynylbenzenesulfonamide.

Caption: Workflow for the one-pot synthesis of 4-ethynylbenzenesulfonamide.

Experimental Protocols

2.2.1. Synthesis of Starting Material: anti-2,3-dibromo-3-(4-chlorosulfonylphenyl)propanoic acid

This starting material can be prepared in a two-step sequence from trans-cinnamic acid.

-

Step 1: Chlorosulfonation of trans-Cinnamic Acid

-

trans-Cinnamic acid is added portion-wise to an excess of chlorosulfonic acid at 0-5 °C.

-

The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction mixture is then carefully poured onto crushed ice to precipitate the product, 4-chlorosulfonyl-trans-cinnamic acid.

-

The solid is filtered, washed with cold water, and dried under vacuum.

-

-

Step 2: Bromination of 4-Chlorosulfonyl-trans-cinnamic acid

-

4-Chlorosulfonyl-trans-cinnamic acid is dissolved in a suitable solvent such as glacial acetic acid.[2]

-

A solution of bromine in the same solvent is added dropwise at room temperature.[2][3]

-

The reaction mixture is stirred until the bromine color disappears.[3]

-

The product, anti-2,3-dibromo-3-(4-chlorosulfonylphenyl)propanoic acid, precipitates from the solution and is collected by filtration, washed, and dried.[3]

-

2.2.2. One-Pot Synthesis of 4-Ethynylbenzenesulfonamide

The following is a general procedure based on the published method.[1]

-

To a solution of anti-2,3-dibromo-3-(4-chlorosulfonylphenyl)propanoic acid (1 mmol) in DMF (2 mL), the desired amine (e.g., ammonia as aqueous solution, or an alkyl/aryl amine, 2.4 mmol) is added. For less reactive arylamines, a 1:1 mixture of DMF and pyridine is used as the solvent.

-

The mixture is subjected to microwave irradiation (e.g., 800 W) for a short duration (typically 25-40 seconds).

-

The reaction progress, forming the intermediate (Z)-4-(2-bromovinyl)benzenesulfonamide, can be monitored by TLC.

-

Without isolation of the intermediate, a solution of sodium ethoxide (EtONa) is added to the reaction mixture.

-

The mixture is stirred at room temperature until the elimination is complete.

-

The final product is isolated by aqueous work-up, extraction with an organic solvent (e.g., ethyl acetate), followed by drying and purification, typically by column chromatography or recrystallization.

Quantitative Data

The yields of this one-pot synthesis are generally good to excellent, depending on the amine used.

| Amine Substrate | Product | Overall Yield (%) |

| Cyclohexylamine | N-Cyclohexyl-4-ethynylbenzenesulfonamide | 85% |

| Benzylamine | N-Benzyl-4-ethynylbenzenesulfonamide | 82% |

| Aniline | N-Phenyl-4-ethynylbenzenesulfonamide | 75% |

| 4-Methylaniline | N-(4-Methylphenyl)-4-ethynylbenzenesulfonamide | 78% |

Note: Data is representative and synthesized from the findings in the primary literature.[1] Specific yields may vary based on experimental conditions.

Comparative Synthesis: The Sonogashira Coupling Approach

The traditional and most widely used method for synthesizing aryl alkynes is the Sonogashira cross-coupling reaction.[1] This typically involves the palladium- and copper-catalyzed coupling of an aryl halide with a terminal alkyne. For 4-ethynylbenzenesulfonamide, this is generally a two-step process.

Reaction Pathway Overview

The process starts with the Sonogashira coupling of a 4-halobenzenesulfonamide (typically iodo- or bromo-) with a protected alkyne, such as (trimethylsilyl)acetylene. The resulting TMS-protected sulfonamide is then deprotected under basic or fluoride-mediated conditions to yield the final product.

Caption: Two-step Sonogashira approach for 4-ethynylbenzenesulfonamide synthesis.

Experimental Protocols

3.2.1. Step 1: Sonogashira Coupling of 4-Iodobenzenesulfonamide

-

A reaction vessel is charged with 4-iodobenzenesulfonamide (1 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 mmol), and copper(I) iodide (0.04 mmol).

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

Anhydrous solvent (e.g., triethylamine or a mixture of THF and triethylamine) is added, followed by (trimethylsilyl)acetylene (1.2 mmol).

-

The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50-70 °C) until completion (monitored by TLC or GC-MS).

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 4-((trimethylsilyl)ethynyl)benzenesulfonamide.

3.2.2. Step 2: Deprotection of the Silyl Group

-

The 4-((trimethylsilyl)ethynyl)benzenesulfonamide (1 mmol) is dissolved in a solvent such as methanol or THF.

-

A base, such as potassium carbonate (2 mmol) or a fluoride source like tetrabutylammonium fluoride (TBAF, 1.1 mmol), is added.

-

The mixture is stirred at room temperature for 1-3 hours.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.

Quantitative Data

| Step | Reactants | Product | Typical Yield (%) |

| 1. Sonogashira Coupling | 4-Iodobenzenesulfonamide, (Trimethylsilyl)acetylene | 4-((Trimethylsilyl)ethynyl)benzenesulfonamide | 85-95% |

| 2. Deprotection | 4-((Trimethylsilyl)ethynyl)benzenesulfonamide | 4-Ethynylbenzenesulfonamide | 90-98% |

| Overall | 76-93% |

Note: Yields are typical for Sonogashira reactions of this type and may vary based on specific conditions and substrates.

Comparison of Methods and Conclusion

| Feature | One-Pot Synthesis | Sonogashira Coupling |

| Number of Steps | 1 (Pot) / 3 (Overall) | 2 (Pot) / 2 (Overall) |

| Catalysts | None (Microwave-promoted) | Palladium and Copper |

| Reagents | Bromine, Chlorosulfonic Acid, Amines, EtONa | 4-Iodobenzenesulfonamide, Protected Alkyne, Base |

| Special Conditions | Microwave Irradiation | Inert Atmosphere |

| Advantages | Fewer isolation steps, rapid (microwave), avoids expensive metal catalysts.[1] | High yields, well-established, reliable. |

| Disadvantages | Requires synthesis of a specialized starting material, use of bromine. | Requires expensive and potentially toxic metal catalysts, multi-step isolation. |

Both the one-pot method and the traditional Sonogashira coupling provide effective routes to 4-ethynylbenzenesulfonamide. The choice of method will depend on factors such as available equipment (microwave reactor), cost considerations regarding catalysts, and desired throughput. The one-pot synthesis represents a modern, efficient alternative that minimizes intermediate handling and purification, making it an attractive option for process development and scale-up. This guide provides the necessary foundational information for researchers to implement either strategy in their work.

References

Spectroscopic Profile of 4-Ethynylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Ethynylbenzenesulfonamide, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic values derived from known data of analogous structures and characteristic group frequencies. The information herein serves as a valuable reference for the identification and characterization of 4-Ethynylbenzenesulfonamide.

Chemical Structure and Properties

4-Ethynylbenzenesulfonamide possesses a molecular formula of C₈H₇NO₂S and a molecular weight of approximately 181.21 g/mol .[1] The structure features a benzene ring substituted with a sulfonamide group and an ethynyl group at the para position. This unique combination of functional groups makes it a valuable building block in the synthesis of various bioactive compounds and functional materials. The calculated exact mass of the molecule is 181.01974964 Da.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for 4-Ethynylbenzenesulfonamide are presented below. These predictions are based on the analysis of structurally related compounds and established substituent effects.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum of 4-Ethynylbenzenesulfonamide would exhibit signals corresponding to the aromatic protons, the sulfonamide protons, and the acetylenic proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H-2, H-6) | 7.8 - 8.0 | Doublet | 2H |

| Aromatic (H-3, H-5) | 7.5 - 7.7 | Doublet | 2H |

| Sulfonamide (-SO₂NH₂) | 7.3 - 7.5 | Singlet (broad) | 2H |

| Acetylenic (-C≡CH) | 3.2 - 3.4 | Singlet | 1H |

Note: The chemical shift of the sulfonamide protons can be highly variable and is dependent on solvent and concentration.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum would show distinct signals for the aromatic and acetylenic carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-4, C-SO₂NH₂) | 140 - 145 |

| Aromatic (C-1, C-C≡CH) | 130 - 135 |

| Aromatic (C-2, C-6) | 125 - 130 |

| Aromatic (C-3, C-5) | 120 - 125 |

| Acetylenic (-C ≡CH) | 80 - 85 |

| Acetylenic (-C≡C H) | 75 - 80 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table summarizes the expected characteristic IR absorption bands for 4-Ethynylbenzenesulfonamide.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfonamide (-NH₂) | N-H Stretch | 3400 - 3300 and 3300 - 3200 | Medium (two bands) |

| Acetylenic C-H | C-H Stretch | 3300 - 3250 | Sharp, Medium |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Acetylenic C≡C | C≡C Stretch | 2150 - 2100 | Weak to Medium |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium (multiple bands) |

| Sulfonamide S=O | Asymmetric Stretch | 1350 - 1310 | Strong |

| Sulfonamide S=O | Symmetric Stretch | 1170 - 1140 | Strong |

| Sulfonamide S-N | S-N Stretch | 950 - 900 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For 4-Ethynylbenzenesulfonamide, the primary information available is its exact mass.

| Parameter | Value |

| Molecular Formula | C₈H₇NO₂S |

| Exact Mass | 181.01974964 Da[1] |

| Molecular Weight | 181.21 g/mol [1] |

In a typical electron ionization (EI) mass spectrum, one would expect to see a molecular ion peak [M]⁺ at m/z 181. Common fragmentation patterns for benzenesulfonamides include the loss of SO₂ (64 Da) and the cleavage of the S-N bond.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethynylbenzenesulfonamide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or clean ATR crystal before measuring the sample.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is typically infused directly or via liquid chromatography. For EI, the sample is introduced via a direct insertion probe or gas chromatography. Acquire the mass spectrum over a relevant m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like 4-Ethynylbenzenesulfonamide.

Caption: Workflow for the synthesis and spectroscopic characterization of 4-Ethynylbenzenesulfonamide.

References

An In-depth Technical Guide to ¹H and ¹³C NMR Spectra of Benzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Benzenesulfonamide and its derivatives represent a critical class of compounds in medicinal chemistry, forming the structural core of numerous antibacterial, anti-carbonic anhydrase, and anticancer drugs. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and characterization of these molecules. This guide provides a detailed overview of the ¹H and ¹³C NMR spectral features of benzenesulfonamide derivatives, experimental protocols for data acquisition, and the application of NMR in understanding their structure-activity relationships.

¹H NMR Spectra of Benzenesulfonamide Derivatives

The ¹H NMR spectrum of a benzenesulfonamide derivative provides a wealth of information regarding its molecular structure. The chemical shifts (δ), coupling constants (J), and multiplicities of the signals are characteristic of the protons' chemical environment.

Aromatic Protons: The protons on the benzene ring of the sulfonamide moiety typically resonate in the aromatic region of the spectrum, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts are influenced by the substitution pattern on the ring. The sulfonamide group (-SO₂NHR) is electron-withdrawing, which deshields the ortho and para protons, causing them to appear at a higher chemical shift compared to benzene (δ 7.26 ppm).

Sulfonamide Proton (N-H): The proton attached to the nitrogen atom of the sulfonamide group is often observed as a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature. In dimethyl sulfoxide-d₆ (DMSO-d₆), this proton can often be found at a chemical shift greater than 10 ppm.[1]

Substituent Protons: Protons on the N-substituent of the benzenesulfonamide will have chemical shifts characteristic of their respective functional groups. For instance, alkyl protons will typically appear in the upfield region of the spectrum, while protons on an N-aryl substituent will be found in the aromatic region.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Benzenesulfonamide and its Derivatives in DMSO-d₆.[2]

| Proton Assignment | Benzenesulfonamide[2] | 4-Methyl-N-(pyridin-2-yl)benzenesulfonamide[1] | N-(substituted-phenyl)-2,4-disubstituted-benzenesulfonamides[3] |

| Aromatic H (ortho to SO₂) | 7.85 | 6.5 - 8.5 | 7.0 - 8.0 |

| Aromatic H (meta to SO₂) | 7.58 | 6.5 - 8.5 | 7.0 - 8.0 |

| Aromatic H (para to SO₂) | 7.58 | 6.5 - 8.5 | 7.0 - 8.0 |

| SO₂NH- | 7.37 (broad) | 11.03 | Variable |

| CH₃ (on tosyl group) | N/A | 2.29 | Variable |

Note: Chemical shifts are approximate and can vary based on the specific substitution pattern and experimental conditions.

¹³C NMR Spectra of Benzenesulfonamide Derivatives

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives rise to a distinct signal.[4][5]

Aromatic Carbons: The aromatic carbons of the benzenesulfonamide ring typically resonate between δ 110 and 150 ppm.[6][7] The carbon atom directly attached to the sulfur atom (ipso-carbon) is generally found further downfield. The chemical shifts of the ortho, meta, and para carbons are influenced by the electronic effects of the sulfonamide group and any other substituents on the ring.[8][9]

Substituent Carbons: The chemical shifts of the carbon atoms in the N-substituent will appear in their characteristic regions of the ¹³C NMR spectrum. For example, aliphatic carbons will be found in the upfield region (δ 10-60 ppm), while carbons of an N-aryl group will resonate in the aromatic region.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Benzenesulfonamides.

| Carbon Assignment | General Range (ppm) | Notes |

| Aromatic C (ipso to SO₂) | 140 - 150 | The carbon directly attached to the sulfonamide group. |

| Aromatic C (ortho, meta, para) | 115 - 135 | The exact chemical shifts are dependent on the substitution pattern on the aromatic ring.[8][9] |

| Carbons of N-Alkyl Substituents | 10 - 60 | The chemical shifts will vary based on the specific alkyl group. |

| Carbons of N-Aryl Substituents | 110 - 160 | The chemical shifts will be influenced by the substituents on the N-aryl ring. |

Note: These are general ranges, and specific values will depend on the full structure of the derivative.

Experimental Protocols

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[10] The following is a general protocol for preparing a sample of a benzenesulfonamide derivative for analysis.

-

Sample Weighing: Accurately weigh 5-25 mg of the benzenesulfonamide derivative for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[11]

-

Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample.[11][12] Common solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. DMSO-d₆ is often a good choice for sulfonamides due to its ability to dissolve a wide range of compounds and because the acidic N-H proton is often clearly visible.[11]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[11] Gently swirl or vortex the vial to ensure complete dissolution. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[11][12]

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.[11]

-

Transfer to NMR Tube: Carefully transfer the solution to a clean, dry NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general guidelines for acquiring routine ¹H and ¹³C NMR spectra on a modern NMR spectrometer. Specific parameters may need to be optimized depending on the sample and the instrument.[13]

For ¹H NMR:

-

Experiment: A standard one-pulse experiment is typically used.

-

Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans is generally adequate.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds provides good resolution.

-

Pulse Width: Use a calibrated 90° pulse width.

For ¹³C NMR:

-

Experiment: A proton-decoupled one-pulse experiment is standard.

-

Number of Scans (NS): Due to the lower sensitivity of ¹³C, more scans are required, typically ranging from 128 to 1024 or more, depending on the sample concentration.[5]

-

Relaxation Delay (D1): A delay of 2 seconds is a common starting point.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

-

Pulse Width: A calibrated 90° pulse width is used.

Mandatory Visualizations

Caption: Experimental workflow for NMR analysis of benzenesulfonamide derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzenesulfonamide(98-10-2) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. organomation.com [organomation.com]

- 13. books.rsc.org [books.rsc.org]

A Technical Guide to the Crystal Structure Analysis of Benzenesulfonamide Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the crystal structure analysis of benzenesulfonamide compounds, a class of molecules with significant pharmacological importance. Benzenesulfonamides are foundational scaffolds in the design of various therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] A thorough understanding of their three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR), optimizing drug-receptor interactions, and guiding the development of novel therapeutics.

This document details the experimental protocols for determining and analyzing the crystal structures of these compounds, presents a comparative analysis of crystallographic data for representative benzenesulfonamide derivatives, and illustrates key experimental and biological pathways using diagrammatic representations.

Core Principles of Benzenesulfonamide Crystal Engineering

The supramolecular architecture of benzenesulfonamide crystals is predominantly governed by a network of intermolecular interactions. Strong hydrogen bonds, often involving the sulfonamide moiety's N-H donor and sulfonyl oxygen acceptors, play a crucial role in the formation of robust and predictable packing motifs.[1][2] Additionally, π-π stacking interactions between the aromatic rings contribute significantly to the overall stability of the crystal lattice. The interplay of these forces, along with weaker C-H···O and C-H···π interactions, dictates the molecular conformation and packing arrangement, which in turn influences the physicochemical properties of the solid-state material, such as solubility and bioavailability.

Experimental Protocols

The determination of the crystal structure of benzenesulfonamide compounds involves a multi-step process, from the synthesis of the target molecule to the final refinement of its atomic coordinates.

Synthesis of Benzenesulfonamide Derivatives

The synthesis of benzenesulfonamide derivatives typically involves the reaction of a substituted aniline with benzenesulfonyl chloride in the presence of a base, such as pyridine, in a suitable solvent like dichloromethane (DCM). The reaction is generally carried out at room temperature.[1][3]

Generalized Synthesis Protocol:

-

Dissolve the desired aniline derivative in dry DCM under an inert atmosphere (e.g., nitrogen).

-

To this solution, slowly add benzenesulfonyl chloride, followed by the dropwise addition of pyridine.

-

Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into ice-cold water containing a small amount of concentrated hydrochloric acid.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final benzenesulfonamide derivative.

Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. Slow evaporation of a saturated solution of the compound is a commonly employed technique.

Crystal Growth Protocol:

-

Dissolve the purified benzenesulfonamide compound in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone).

-

Gently warm the solution to ensure complete dissolution.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial, loosely cover it to allow for slow evaporation of the solvent at room temperature.

-

Monitor the vial over several days for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once suitable crystals are obtained, their three-dimensional structure is determined using single-crystal X-ray diffraction.

Data Collection Protocol:

-

Mount a selected single crystal on a goniometer head.

-

Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

-

Cool the crystal to a low temperature (typically 100-150 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

Perform a preliminary screening to determine the unit cell parameters and crystal system.

-

Collect a complete dataset by rotating the crystal and recording the diffraction intensities at various orientations.

Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

Structure Solution and Refinement Protocol:

-

Integrate the raw diffraction images and perform data reduction to obtain a list of reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic coordinates, displacement parameters, and other relevant parameters.

-

Locate hydrogen atoms in the difference Fourier map or place them in calculated positions and refine them using a riding model.

-

Assess the quality of the final refined structure using metrics such as the R-factor, goodness-of-fit (GooF), and residual electron density.

Data Presentation: Comparative Crystallographic Analysis

The following tables summarize the key crystallographic data for three representative benzenesulfonamide derivatives, allowing for a direct comparison of their structural parameters.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | N-(2-iodophenyl)benzenesulfonamide (I)[1][2] | N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide (II)[1][2] | Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate[4][5] |

| Chemical Formula | C₁₂H₁₀INO₂S | C₁₂H₈F₂INO₂S | C₁₃H₁₈N₂O₄S |

| Formula Weight | 359.17 | 395.15 | 298.35 |

| Crystal System | Monoclinic | Triclinic | Monoclinic |

| Space Group | P2₁/c | P-1 | P2₁/n |

| a (Å) | 10.325(2) | 7.683(2) | 6.1433(5) |

| b (Å) | 8.863(2) | 8.448(2) | 20.5966(17) |

| c (Å) | 13.918(3) | 10.593(3) | 12.5626(8) |

| α (°) | 90 | 98.63(3) | 90 |

| β (°) | 109.23(3) | 108.06(3) | 114.026(3) |

| γ (°) | 90 | 99.43(3) | 90 |

| Volume (ų) | 1204.0(5) | 627.8(3) | 1451.84(19) |

| Z | 4 | 2 | 4 |

| R-factor (%) | 4.3 | 4.1 | 4.8 |

| Goodness-of-fit | 1.04 | 1.03 | 1.04 |

Table 2: Selected Bond Lengths (Å)

| Bond | N-(2-iodophenyl)benzenesulfonamide (I)[1][2] | N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide (II)[1][2] | Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate[4] |

| S1-O1 | 1.431(2) | 1.432(2) | 1.430(1) |

| S1-O2 | 1.435(2) | 1.434(2) | 1.433(1) |

| S1-N1 | 1.638(3) | 1.641(3) | 1.632(2) |

| S1-C1 | 1.762(3) | 1.765(3) | 1.761(2) |

| N1-C7 | 1.428(4) | 1.430(4) | - |

Table 3: Selected Bond Angles (°)

| Angle | N-(2-iodophenyl)benzenesulfonamide (I)[1][2] | N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide (II)[1][2] | Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate[4] |

| O1-S1-O2 | 119.5(1) | 119.6(1) | 119.3(1) |

| O1-S1-N1 | 106.8(1) | 106.9(1) | 106.5(1) |

| O2-S1-N1 | 107.1(1) | 107.2(1) | 107.0(1) |

| O1-S1-C1 | 108.2(1) | 108.3(1) | 108.5(1) |

| O2-S1-C1 | 108.0(1) | 108.1(1) | 108.4(1) |

| N1-S1-C1 | 106.4(1) | 106.0(1) | 106.3(1) |

| C7-N1-S1 | 123.8(2) | 124.0(2) | - |

Table 4: Hydrogen Bond Geometry (Å, °)

| D-H···A | D-H | H···A | D···A | D-H···A | Compound |

| N1-H1···O1 | 0.86 | 2.12 | 2.949(4) | 161 | N-(2-iodophenyl)benzenesulfonamide (I)[2] |

| N1-H1···O2 | 0.86 | 2.15 | 2.981(4) | 163 | N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide (II)[2] |

Note: D = donor atom, H = hydrogen atom, A = acceptor atom.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and structural analysis of benzenesulfonamide compounds.

Caption: Experimental workflow for benzenesulfonamide analysis.

Biological Signaling Pathway: Carbonic Anhydrase Inhibition

Benzenesulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. This activity is crucial for maintaining pH homeostasis in the body. The diagram below illustrates this pathway and the inhibitory action of benzenesulfonamides.

Caption: Carbonic anhydrase inhibition by benzenesulfonamides.

Conclusion

The crystal structure analysis of benzenesulfonamide compounds provides invaluable insights into their solid-state properties and molecular interactions. The detailed experimental protocols and comparative data presented in this guide serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development. A profound understanding of the principles of crystal engineering, coupled with rigorous experimental and analytical techniques, is essential for the rational design of next-generation benzenesulfonamide-based therapeutics with enhanced efficacy and safety profiles.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 4-(phenyl-sulfon-yl)piperazine-1-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 4-Ethynylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Ethynylbenzenesulfonamide, a versatile building block in medicinal chemistry. The document details its structural characteristics, spectral data, and key physicochemical parameters. Furthermore, it outlines a detailed experimental protocol for its synthesis via Sonogashira coupling, subsequent purification by recrystallization, and analysis using High-Performance Liquid Chromatography (HPLC). The guide also explores its biological activity as a carbonic anhydrase inhibitor and illustrates the general signaling pathway associated with this class of drugs. All quantitative data is presented in structured tables for ease of reference, and logical workflows are visualized using Graphviz diagrams.

Core Physical and Chemical Properties

4-Ethynylbenzenesulfonamide is a white to off-white solid organic compound.[1] Its structure features a benzene ring substituted with an ethynyl group and a sulfonamide group at the para position. This unique combination of functional groups makes it a valuable intermediate in the synthesis of various pharmaceutical compounds. The sulfonamide moiety generally contributes to its solubility in polar solvents.[1]

Table 1: Physicochemical Properties of 4-Ethynylbenzenesulfonamide

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₂S | PubChem[2] |

| Molecular Weight | 181.21 g/mol | PubChem[2] |

| Appearance | White to off-white solid | CymitQuimica[1] |

| Melting Point | Not experimentally determined; similar compounds range from 118-121 °C | Guidechem[3] |

| Boiling Point | Not experimentally determined; predicted at 460.8±47.0 °C | Guidechem[3] |

| Solubility | Soluble in polar organic solvents | CymitQuimica[1] |

| pKa | Not experimentally determined; predicted for related sulfonamides | |

| XLogP3 | 0.7 | PubChem[2] |

Spectral Data

The structural features of 4-Ethynylbenzenesulfonamide can be confirmed using various spectroscopic techniques.

Table 2: Spectral Data of 4-Ethynylbenzenesulfonamide

| Technique | Key Features and Assignments |

| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), Sulfonamide protons (variable), Acetylenic proton (δ ~3.0 ppm). |

| ¹³C NMR | Aromatic carbons (δ 120-150 ppm), Acetylenic carbons (δ ~80-90 ppm). |

| FT-IR (cm⁻¹) | N-H stretch (3390–3323), C≡C-H stretch (~3300), C≡C stretch (2260–2100), SO₂ asymmetric stretch (1344–1317), SO₂ symmetric stretch (1187–1147), S-N stretch (924–906).[4][5] |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 181. Common fragmentation includes the loss of SO₂ (64 Da).[6][7] |

Experimental Protocols

Synthesis of 4-Ethynylbenzenesulfonamide via Sonogashira Coupling

This protocol describes a common method for the synthesis of aryl alkynes.

Diagram 1: Synthesis Workflow

Caption: Sonogashira coupling synthesis of 4-Ethynylbenzenesulfonamide.

Materials:

-

4-Iodobenzenesulfonamide

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol

-

Potassium carbonate (K₂CO₃)

Procedure:

-

To a stirred solution of 4-iodobenzenesulfonamide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₂Cl₂, CuI, and triethylamine.

-

Add trimethylsilylacetylene dropwise to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Dissolve the crude product in methanol and add potassium carbonate.

-

Stir the mixture at room temperature to effect desilylation.

-

After the reaction is complete, remove the solvent in vacuo and purify the residue to obtain 4-ethynylbenzenesulfonamide.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.[8][9][10][11]

Diagram 2: Recrystallization Workflow

Caption: General workflow for the purification by recrystallization.

Procedure:

-

Dissolve the crude 4-ethynylbenzenesulfonamide in a minimum amount of a hot solvent system (e.g., ethanol-water or ethyl acetate-hexane).

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum or in a desiccator.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound. A reverse-phase method is commonly employed for benzenesulfonamide derivatives.[12][13][14][15][16]

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Biological Activity and Signaling Pathway

Benzenesulfonamide derivatives are well-known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[13][17][18][19] 4-Ethynylbenzenesulfonamide, with its sulfonamide group, is predicted to exhibit inhibitory activity against various CA isoforms. The inhibition constants (Ki) for similar benzenesulfonamides against different CA isoforms can range from the low nanomolar to the micromolar range.[13][17][18][19]

Diagram 3: General Carbonic Anhydrase Inhibition Pathway

Caption: Mechanism of carbonic anhydrase inhibition.

The sulfonamide moiety of the inhibitor coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic activity. This binding prevents the substrate (carbon dioxide) from accessing the active site, thereby inhibiting the enzyme. The downstream physiological effects depend on the specific isoform and tissue in which the inhibition occurs, but generally involve alterations in pH and ion transport.

Conclusion

4-Ethynylbenzenesulfonamide is a valuable synthetic intermediate with significant potential in drug discovery, primarily as a precursor for carbonic anhydrase inhibitors. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis, purification, and analysis. The information presented herein is intended to serve as a foundational resource for researchers and scientists working with this compound. Further experimental validation of the computed properties and exploration of the inhibitory activity against a broader range of carbonic anhydrase isoforms are warranted.

References

- 1. CAS 1788-08-5: 4-Ethynylbenzenesulfonamide | CymitQuimica [cymitquimica.com]

- 2. 4-Ethynylbenzenesulfonamide | C8H7NO2S | CID 44457221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aaqr.org [aaqr.org]

- 7. researchgate.net [researchgate.net]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 11. researchgate.net [researchgate.net]

- 12. HPLC Method for Analysis of 4-(2-Aminoethyl) benzenesulfonamide on Primesep 100 Column | SIELC Technologies [sielc.com]

- 13. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tis.wu.ac.th [tis.wu.ac.th]

- 15. Separation of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]

- 17. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides [mdpi.com]

- 19. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

4-Ethynylbenzenesulfonamide: A Technical Overview of its Solubility and Stability for Drug Development Professionals

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a compound is paramount. This technical guide provides an in-depth analysis of the solubility and stability of 4-Ethynylbenzenesulfonamide, a key building block in medicinal chemistry, particularly in the development of carbonic anhydrase inhibitors.

Core Physicochemical Properties

4-Ethynylbenzenesulfonamide is a white to off-white solid organic compound.[1] Its chemical structure, featuring a sulfonamide group and an ethynyl group on a benzene ring, dictates its solubility and stability characteristics. The sulfonamide moiety generally contributes to its solubility in polar organic solvents.[1]

Solubility Profile

Currently, specific quantitative solubility data for 4-Ethynylbenzenesulfonamide in a range of solvents is not extensively published in publicly available literature. However, based on its structure and general knowledge of sulfonamides, a qualitative solubility profile can be inferred. The compound is soluble in organic solvents such as ethanol and dimethylformamide (DMF), and insoluble in water.

To provide a practical framework for researchers, the following table outlines representative solubility data for structurally similar sulfonamides. This information can serve as a valuable reference for estimating the solubility behavior of 4-Ethynylbenzenesulfonamide.

| Sulfonamide Derivative | Solvent System | Temperature | Solubility | Reference Methodology |

| Sulfisomidine | Dioxane-Water | Not Specified | Exhibits a bell-shaped profile with a maximum solubility well above its ideal solubility, indicating strong solvation. | Extended Hildebrand Solubility Approach |

| Various Sulfonamides | Water, 1-Octanol, 1-Hexane | Not Specified | Determined by isothermal saturation method. | Isothermal Saturation |

Stability Landscape

4-Ethynylbenzenesulfonamide is generally considered stable under proper storage conditions. However, like many sulfonamides, it can be susceptible to degradation under specific environmental stressors. A crucial aspect of its stability profile is its potential for photodegradation.

Forced Degradation Studies: To fully characterize the stability of 4-Ethynylbenzenesulfonamide, forced degradation studies are essential. These studies intentionally expose the compound to harsh conditions to identify potential degradation products and pathways. Key stress conditions to investigate include:

-

Acidic and Basic Hydrolysis: Investigating the compound's stability across a range of pH values.

-

Oxidation: Assessing its susceptibility to oxidative degradation, often using reagents like hydrogen peroxide.

-

Thermal Stress: Evaluating the impact of elevated temperatures on its stability.

-

Photostability: Determining its degradation profile upon exposure to light, as mandated by ICH guideline Q1B.

Common degradation pathways for sulfonamides include the cleavage of the sulfur-nitrogen (S-N) bond and hydroxylation of the benzene ring.[2]

Experimental Protocols

Detailed, validated experimental protocols are critical for obtaining reliable solubility and stability data. The following sections outline standardized methodologies that can be adapted for the characterization of 4-Ethynylbenzenesulfonamide.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.

Caption: Workflow for Aqueous Solubility Determination.

Protocol for Stability Testing: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies in accordance with ICH guidelines.

Caption: Forced Degradation Experimental Workflow.

Role in Carbonic Anhydrase Inhibition

4-Ethynylbenzenesulfonamide serves as a critical scaffold for the synthesis of potent and selective inhibitors of carbonic anhydrases (CAs). CAs are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases. The ethynyl group provides a versatile handle for further chemical modifications, allowing for the development of inhibitors with improved potency, selectivity, and pharmacokinetic properties.

The general mechanism involves the coordination of the sulfonamide's nitrogen atom to the zinc ion, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity.

Caption: Carbonic Anhydrase Inhibition Pathway.

References

An In-depth Technical Guide on the Core Mechanism of Action of Benzenesulfonamide Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonamide and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The versatility of the benzenesulfonamide scaffold has led to the development of inhibitors targeting a diverse range of enzymes and pathways, making them crucial in the treatment of various diseases, including cancer, glaucoma, epilepsy, and infectious diseases. This technical guide provides a comprehensive overview of the core mechanisms of action of benzenesulfonamide inhibitors, with a focus on their primary molecular targets. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers and professionals in drug discovery and development.

Core Mechanisms of Action

The primary mechanism by which benzenesulfonamide derivatives exert their therapeutic effects is through potent and often selective enzyme inhibition. The sulfonamide moiety (-SO₂NH₂) is a key pharmacophore that can interact with enzyme active sites in several ways, most notably by coordinating with metal ions, forming hydrogen bonds, and participating in other non-covalent interactions.

Carbonic Anhydrase Inhibition

The most classic and well-studied mechanism of action for benzenesulfonamides is the inhibition of carbonic anhydrases (CAs).[1] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2]

The sulfonamide group of benzenesulfonamide inhibitors coordinates directly with the zinc ion in the active site of carbonic anhydrases, displacing the zinc-bound water molecule or hydroxide ion that is essential for the catalytic activity. This binding is typically very strong, leading to potent inhibition of the enzyme. Different isoforms of carbonic anhydrase are expressed in various tissues and are involved in a multitude of physiological processes. The development of isoform-selective benzenesulfonamide inhibitors is a key strategy in modern drug design to minimize off-target effects. For instance, inhibition of CA II is utilized in the treatment of glaucoma, while targeting the tumor-associated CA IX and CA XII isoforms is a promising approach in cancer therapy.[3]

Kinase Inhibition

Benzenesulfonamide derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[4][5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Unlike their interaction with carbonic anhydrases, the mechanism of kinase inhibition by benzenesulfonamides does not involve direct coordination with a metal ion in the active site. Instead, the benzenesulfonamide moiety often acts as a scaffold that presents other functional groups for interaction with the ATP-binding pocket of the kinase. These interactions can include hydrogen bonds with the hinge region of the kinase, as well as hydrophobic and van der Waals interactions with other residues in the active site. Specific examples include the inhibition of Tropomyosin receptor kinase A (TrkA) and the dual inhibition of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[4][6]

HIV-1 Protease and Reverse Transcriptase Inhibition

Certain benzenesulfonamide derivatives have been developed as inhibitors of key enzymes in the life cycle of the human immunodeficiency virus (HIV).[7][8] HIV-1 protease is an aspartic protease that is essential for the maturation of infectious virions. Benzenesulfonamide-based inhibitors can bind to the active site of the protease, preventing it from cleaving the viral polyproteins.

Furthermore, some benzenesulfonamide analogs have been shown to inhibit HIV-1 reverse transcriptase by interfering with its interaction with the cellular eukaryotic translation elongation factor 1A (eEF1A), which is a novel mechanism of action.[8]

Cyclooxygenase (COX) Inhibition

Benzenesulfonamide derivatives, such as celecoxib, are well-known selective inhibitors of cyclooxygenase-2 (COX-2).[9] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[10] The benzenesulfonamide group of these inhibitors inserts into a side pocket of the COX-2 active site, which is not readily accessible in the COX-1 isoform, thereby conferring selectivity.[9] This selective inhibition is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data on Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of representative benzenesulfonamide derivatives against their respective targets.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Benzenesulfonamide Derivatives

| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |

| Acetazolamide | hCA I | 250 | [11] |

| Acetazolamide | hCA II | 12 | [11] |

| Acetazolamide | hCA IX | 25 | [12] |

| Acetazolamide | hCA XII | 5.7 | [12] |

| Compound I | hCA IX | 25.04 | [12] |

| Compound I | hCA XII | 3.94 | [12] |

| Sulfonamides 4 & 5 series | hCA IX | 1.5 - 38.9 | [3][13] |

| Sulfonamides 4 & 5 series | hCA XII | 0.8 - 12.4 | [3][13] |

Table 2: Inhibition of Kinases by Benzenesulfonamide Derivatives

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

| AL106 | TrkA | 58.6 | [4][14] |

| Compound 7k (NSC781406) | PI3K/mTOR | Potent dual inhibitor | [6] |

Table 3: Inhibition of Cyclooxygenase (COX) by Benzenesulfonamide Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 8a | COX-2 | 0.1 | >1000 | [15] |

| Celecoxib | COX-2 | - | >384 | [15] |

| Dihydropyrazole Sulfonamide (PYZ20) | COX-2 | 0.33 | - | [16] |

| Dihydropyrazole Sulfonamide (PYZ21) | COX-2 | 0.08 | - | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of benzenesulfonamide inhibitors.

Stopped-Flow CO₂ Hydrase Assay for Carbonic Anhydrase Inhibition

This assay measures the ability of a compound to inhibit the CO₂ hydration activity of carbonic anhydrase.

Materials:

-

Stopped-flow spectrophotometer

-

CO₂-saturated water

-

Buffer (e.g., 20 mM Tris-HCl, pH 7.4)

-

Purified carbonic anhydrase enzyme

-

Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

-

pH indicator (e.g., phenol red)

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the purified carbonic anhydrase in the assay buffer.

-

Prepare a series of dilutions of the test inhibitor in the assay buffer.

-

Prepare the CO₂-saturated water by bubbling CO₂ gas through deionized water.

-

-

Enzyme and Inhibitor Pre-incubation:

-

In a reaction tube, mix the carbonic anhydrase solution with the desired concentration of the inhibitor or vehicle control.

-

Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[17]

-

-

Stopped-Flow Measurement:

-

Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other syringe with the CO₂-saturated water containing the pH indicator.

-

Rapidly mix the contents of the two syringes. The hydration of CO₂ to bicarbonate and a proton will cause a change in pH, which is monitored by the change in absorbance of the pH indicator over time.

-

-

Data Analysis:

-

Determine the initial rate of the reaction from the linear phase of the absorbance change.

-

Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

-

Determine the IC₅₀ or Kᵢ value by fitting the data to a suitable dose-response curve.

-

TRKA Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the activity of TrkA kinase by measuring the amount of ADP produced.[7]

Materials:

-

Recombinant TrkA kinase

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[7]

-

Substrate (e.g., a generic tyrosine kinase substrate)

-

ATP

-

Test inhibitor compound dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Luminometer

Protocol:

-

Reagent Preparation:

-

Prepare serial dilutions of the test inhibitor in kinase buffer.

-

Prepare a mixture of the substrate and ATP in kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the test inhibitor or DMSO vehicle control.

-

Add the TrkA enzyme to each well.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).[7]

-

-

ADP Detection:

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC₅₀ value from the dose-response curve.

-

In Vitro HIV-1 Capsid Assembly Assay (Turbidity Assay)

This assay monitors the effect of an inhibitor on the in vitro assembly of purified recombinant HIV-1 CA protein.[9]

Materials:

-

Purified recombinant HIV-1 CA protein

-

High-salt assembly buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 M NaCl)[9]

-

Test inhibitor dissolved in DMSO

-

Spectrophotometer

Protocol:

-

Reaction Setup:

-

In a cuvette, mix the high-salt assembly buffer with the desired final concentration of the inhibitor or DMSO as a vehicle control.

-

-

Initiation of Assembly:

-

Initiate the assembly reaction by adding a concentrated stock of purified CA protein to the cuvette.

-

-

Turbidity Measurement:

-

Immediately begin monitoring the increase in absorbance at 350 nm over time at a constant temperature. The increase in turbidity is indicative of CA protein assembly.

-

-

Data Analysis:

-

Compare the rate and extent of the turbidity increase in the presence of the inhibitor to the vehicle control. A decrease indicates inhibition of capsid assembly.

-

Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay measures the inhibition of COX-1 or COX-2 by detecting the production of prostaglandin G₂ (PGG₂).[18]

Materials:

-

Fluorometric COX Inhibitor Screening Assay Kit

-

Purified COX-1 or COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

-

Fluorescence microplate reader

Protocol:

-

Reagent Preparation:

-

Prepare serial dilutions of the test inhibitor.

-

-

Reaction Setup:

-

In a 96-well plate, add the test inhibitor or vehicle control.

-

Add the COX enzyme to each well.

-

Prepare a reaction mix containing the assay buffer, probe, and cofactor. Add this mix to each well.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding arachidonic acid to all wells simultaneously.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[2]

-

-

Data Analysis:

-

Calculate the rate of reaction from the linear portion of the fluorescence curve.

-

Determine the percentage of inhibition for each inhibitor concentration.

-

Calculate the IC₅₀ value from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by benzenesulfonamide inhibitors and a general experimental workflow for enzyme inhibition assays.

Signaling Pathway Diagrams

Caption: Wnt/β-catenin signaling pathway.

Caption: MAPK/ERK signaling pathway.

Experimental Workflow Diagram

Caption: General workflow for an enzyme inhibition assay.

Conclusion

Benzenesulfonamide inhibitors are a remarkably versatile class of compounds with a broad spectrum of biological activities, primarily driven by their ability to inhibit key enzymes involved in various disease processes. Their mechanisms of action are diverse, ranging from the classic coordination to the zinc ion in carbonic anhydrases to the allosteric inhibition of kinases and the disruption of protein-protein interactions. The continued exploration of the benzenesulfonamide scaffold, guided by a deep understanding of its mechanisms of action and supported by robust experimental methodologies, holds significant promise for the development of novel and effective therapeutic agents. This technical guide serves as a foundational resource for researchers dedicated to advancing this important area of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models [mdpi.com]

- 7. promega.com [promega.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 14. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assay: Inhibition of human carbonic anhydrase 12 assessed as inhibitory constant preincubated for 15 mins by stopped-flow CO2 hydration assay (CHEMBL... - ChEMBL [ebi.ac.uk]

- 18. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]

4-Ethynylbenzenesulfonamide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals